Morpholine-4-carboximidamide sulfate

Beschreibung

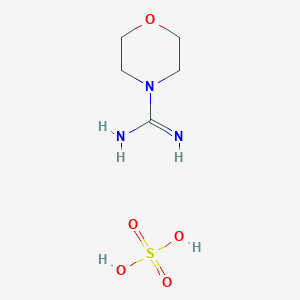

Structure

2D Structure

Eigenschaften

IUPAC Name |

morpholine-4-carboximidamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.H2O4S/c6-5(7)8-1-3-9-4-2-8;1-5(2,3)4/h1-4H2,(H3,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQCEGHWOJKISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17238-55-0 | |

| Record name | 4-Morpholinecarboximidamide, sulfate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70497807 | |

| Record name | Sulfuric acid--morpholine-4-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88497-68-1 | |

| Record name | 4-Morpholinecarboximidamide, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88497-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfuric acid--morpholine-4-carboximidamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-4-carboximidamide; sulfuric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Morpholine 4 Carboximidamide and Its Sulfate Salt

Established Synthetic Routes to the Carboximidamide Moiety

Traditional methods for constructing the morpholine-4-carboximidamide (B106666) core rely on well-documented reactions in guanidine (B92328) synthesis, primarily involving the reaction of morpholine (B109124) with a suitable guanidinylating agent.

Amidination of morpholine is a direct approach to introduce the carboximidamide functionality. This process involves the reaction of the secondary amine of the morpholine ring with an activated precursor that transfers the amidine group. One of the most direct and historically significant routes involves reacting morpholine with a guanidinylating agent like O-methylisourea sulfate (B86663). smolecule.comnih.gov This reaction, a form of nucleophilic substitution, leverages the nucleophilicity of the morpholine nitrogen to attack the electrophilic carbon of the guanidinylating agent, leading to the formation of the desired product. smolecule.com The guanidine-like structure of the resulting compound makes it a valuable intermediate in organic synthesis, particularly for constructing more complex heterocyclic systems. smolecule.com

Another example of an amidination reaction involves the use of reagents like 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine hydrochloride, which has been successfully used for the amidination of other secondary amines to form similar guanidine derivatives. nih.gov

The use of O-methylisourea sulfate stands out as a key and efficient method for the synthesis of morpholine-4-carboximidamide sulfate. nih.gov This reagent is a convenient and effective guanidinating agent. nih.gov The synthesis is typically performed as a two-step process. In the first step, O-methylisourea sulfate is heated with two equivalents of morpholine under reflux. nih.gov One equivalent of morpholine acts as the nucleophile, while the second acts as a base to neutralize the acidic byproduct. This reaction produces morpholine-4-carboximidinium sulfate, which often precipitates in nearly quantitative yield as the methanol (B129727) formed during the reaction is distilled off. nih.gov

The resulting sulfate salt can then be deprotonated using a strong base, such as sodium hydroxide, to yield the free base, 4-morpholinecarboxamidine, in good yield. nih.gov The synthesis of the O-methylisourea sulfate intermediate itself has been optimized, with methods achieving yields greater than 90% by reacting crystalline cyanamide (B42294) with a mixture of concentrated sulfuric acid and methanol at controlled low temperatures (-10°C to 20°C). google.comjustia.com

Interactive Data Table: Synthesis of 4-Morpholine-carboxamidinium sulfate

| Parameter | Value | Source |

| Reactant 1 | O-methylisourea sulfate | nih.gov |

| Reactant 2 | Morpholine (2 equivalents) | nih.gov |

| Condition | Reflux | nih.gov |

| Procedure | Methanol distilled off | nih.gov |

| Product | 4-Morpholine-carboxamidinium sulfate (I) | nih.gov |

| Yield | Nearly quantitative | nih.gov |

The synthesis of guanidines is a broad field with a variety of precursors and reagents available, which are applicable to the synthesis of morpholine-4-carboximidamide. researchgate.net These alternatives offer different reactivity profiles and may be suitable for specific applications or for creating derivatives.

Common classes of guanidinylating agents include:

Thioureas : Derivatives such as N,N′-di-(tert-butoxycarbonyl)thiourea can be activated with reagents like mercuric chloride or cyanuric chloride to facilitate the guanylation of amines. researchgate.netorganic-chemistry.org

Cyanamides : The reaction of an amine with cyanamide, often catalyzed by Lewis acids like scandium(III) triflate, provides a direct route to guanidines under mild conditions. organic-chemistry.orgresearchgate.net

Carbodiimides : These compounds are thought to be intermediates in some guanidine syntheses and can react with amines to form N,N′,N″-trisubstituted guanidines. researchgate.netrsc.org

Pyrazole-based Reagents : Compounds like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are used to transfer a protected guanidine group to an amine. nih.gov This method is particularly useful for synthesizing modified guanidines. nih.gov

Interactive Data Table: Overview of Alternative Guanidinylating Agents

| Reagent Class | Example Reagent | Activating/Catalytic Agent | Source |

| Thioureas | N,N′-di-Boc-thiourea | Mercuric chloride, Cyanuric chloride | researchgate.netorganic-chemistry.org |

| Cyanamides | Cyanamide | Scandium(III) triflate | organic-chemistry.org |

| Carbodiimides | Generic Carbodiimides | Ytterbium triflate | organic-chemistry.orgrsc.org |

| Pyrazole Derivatives | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | N/A (direct reaction) | nih.govorganic-chemistry.org |

Contemporary Approaches and Advanced Synthesis Techniques

Modern synthetic chemistry focuses on developing methods that are not only efficient but also highly selective, allowing for the precise construction of complex molecules. These approaches are relevant for creating derivatives of morpholine-4-carboximidamide for various research applications.

Chemo- and regioselective strategies are crucial for synthesizing specifically substituted morpholine derivatives. researchgate.net Such strategies allow chemists to control which functional groups react and where new bonds are formed on the morpholine ring. For instance, the copper(I)-catalyzed 1,3-dipolar cycloaddition, often called a "click reaction," has been used to regioselectively synthesize complex morpholine hybrids by reacting a morpholine-containing alkyne with various aryl azides. researchgate.net

Other advanced methods for creating functionalized morpholine cores include:

Palladium-catalyzed heteroannulation reactions. ijcce.ac.ir

Gold-catalyzed cyclization of alkynylamines or alkynylalcohols. ijcce.ac.ir

Lewis acid-catalyzed halo-etherification of alkenes, which can be transformed into desired products with high regioselectivity. acs.org

These modern techniques provide powerful tools for building libraries of diverse morpholine-based compounds, where the carboximidamide group could be introduced either before or after the selective functionalization of the morpholine scaffold. nih.gov

The formation of the guanidine moiety can be significantly enhanced by the use of catalysts. Catalytic methods offer milder reaction conditions, improved atom economy, and can avoid the use of stoichiometric activating reagents that generate significant waste. rsc.org

Several catalytic systems have been developed for guanylation reactions:

Lanthanide Catalysts : Ytterbium triflate (Yb(OTf)₃) has been shown to be an efficient catalyst for the addition of amines to carbodiimides under solvent-free conditions. organic-chemistry.org Simple lanthanide amides also display high activity for the guanylation of amines. organic-chemistry.org

Scandium Catalysts : Scandium(III) triflate (Sc(OTf)₃) effectively catalyzes the guanylation of various amines with cyanamide in water, which is particularly useful for water-soluble substrates. organic-chemistry.org

Heterogeneous Catalysts : Nanocrystalline zinc(II) oxide has been reported as a highly efficient heterogeneous catalyst for the guanylation of amines with carbodiimides, allowing for easier catalyst separation and recycling. researchgate.net

These catalytic approaches represent a more sustainable and efficient alternative to classical methods for synthesizing guanidines, including morpholine-4-carboximidamide and its derivatives. rsc.org

Optimization of Synthetic Processes and Reaction Engineering

Application of Design of Experiments (DoE) in Reaction Optimization

Design of Experiments (DoE) is a powerful statistical methodology used to systematically investigate the effects of multiple variables on a chemical reaction. researchgate.net By simultaneously varying factors such as temperature, concentration, catalyst loading, and reaction time, DoE allows for the identification of optimal reaction conditions with a minimal number of experiments. rsc.org This approach not only helps in maximizing the product yield but also provides a deeper understanding of the reaction mechanism and the interactions between different parameters. researchgate.net

While specific DoE studies on the synthesis of this compound are not extensively reported in publicly available literature, the principles of DoE are widely applicable to guanidinylation reactions. organic-chemistry.org For a hypothetical optimization of the synthesis of Morpholine-4-carboximidamide from morpholine and a guanidinylating agent, a DoE approach could involve the following:

Factor Identification: Key variables (factors) influencing the reaction would be identified. These could include:

Temperature

Molar ratio of reactants

Solvent type

Catalyst concentration

Reaction time

Experimental Design: A suitable experimental design, such as a factorial or response surface methodology (RSM), would be chosen to explore the reaction space efficiently.

Data Analysis: The results from the experiments (e.g., yield, purity) would be statistically analyzed to build a mathematical model that describes the relationship between the factors and the response. This model can then be used to predict the optimal conditions.

Hypothetical DoE Data for Morpholine-4-carboximidamide Synthesis

| Experiment Run | Temperature (°C) | Reactant Ratio (Morpholine:Guanidinylating Agent) | Catalyst Loading (mol%) | Yield (%) |

| 1 | 80 | 1:1.2 | 1 | 75 |

| 2 | 100 | 1:1.2 | 1 | 85 |

| 3 | 80 | 1:1.5 | 1 | 78 |

| 4 | 100 | 1:1.5 | 1 | 90 |

| 5 | 80 | 1:1.2 | 2 | 80 |

| 6 | 100 | 1:1.2 | 2 | 92 |

| 7 | 80 | 1:1.5 | 2 | 83 |

| 8 | 100 | 1:1.5 | 2 | 95 |

| 9 (Center) | 90 | 1:1.35 | 1.5 | 88 |

This table is a hypothetical representation to illustrate the application of DoE and is not based on actual experimental data for this specific compound.

Continuous Flow Synthesis and Green Chemistry Considerations

Continuous flow synthesis offers several advantages over traditional batch processing, particularly in terms of safety, scalability, and consistency. almacgroup.com In a flow process, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters and enhanced heat and mass transfer. youtube.com

The application of continuous flow technology to the synthesis of this compound could lead to significant process improvements. For instance, the guanidinylation step, which can be exothermic, can be managed more effectively in a flow reactor, minimizing the risk of runaway reactions. almacgroup.com Furthermore, in-line purification and analysis techniques can be integrated into the flow setup, enabling real-time monitoring and control of the process.

Green Chemistry Considerations:

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govorganic-chemistry.org In the context of this compound synthesis, several green chemistry strategies can be employed:

Atom Economy: Choosing a synthetic route that maximizes the incorporation of all reactant atoms into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. Recent research has highlighted green methods for the synthesis of morpholine derivatives, which can be a precursor. nih.govchemrxiv.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Continuous flow processes can also contribute to energy efficiency through better heat integration. almacgroup.com

Potential Green Chemistry Improvements in the Synthesis of this compound

| Green Chemistry Principle | Traditional Method Consideration | Potential Green Alternative |

| Solvent Selection | Use of chlorinated or aprotic polar solvents. | Utilization of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, depending on the specific reaction step. chemrxiv.org |

| Reagent Selection | Use of potentially hazardous guanidinylating agents. | Development of safer, more efficient guanidinylating reagents with higher atom economy. organic-chemistry.org |

| Process Type | Batch processing with potential for thermal runaway and scalability issues. | Implementation of continuous flow synthesis for better control, safety, and efficiency. |

| Waste Reduction | Generation of stoichiometric byproducts and solvent waste. | Use of catalytic methods and solvent recycling to minimize waste streams. |

By integrating DoE for optimization and adopting continuous flow and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Advanced Spectroscopic and Structural Elucidation of Morpholine 4 Carboximidamide Sulfate

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy provides detailed information regarding the molecular structure, connectivity, and functional groups present in Morpholine-4-carboximidamide (B106666) sulfate (B86663).

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Morpholine-4-carboximidamide, the free base of the corresponding sulfate salt, ¹H and ¹³C NMR spectra provide unambiguous evidence of its molecular framework.

The ¹H NMR spectrum confirms the presence of all expected protons. The morpholine (B109124) ring protons appear as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms. The protons of the carboximidamide group are observed as singlets, consistent with the -NH and -NH₂ moieties.

The ¹³C NMR spectrum further corroborates the structure, showing three distinct signals. Two signals in the aliphatic region correspond to the carbon atoms of the morpholine ring, while a downfield signal is characteristic of the carbon atom in the C=N bond of the carboximidamide group, reflecting its unique electronic environment.

Detailed NMR assignments for the related free base, 4-Morpholine-carboxamidine, are presented below.

Interactive Data Table: NMR Spectroscopic Data for 4-Morpholine-carboxamidine

| Nucleus | Spectrometer Frequency (MHz) | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 500 | CD₃CN | 3.35–3.39 | m | 4H, -N-CH₂ - |

| ¹H | 500 | CD₃CN | 3.74–3.78 | m | 4H, -O-CH₂ - |

| ¹H | 500 | CD₃CN | 5.50 | s | 1H, -NH |

| ¹H | 500 | CD₃CN | 6.35 | s | 2H, -NH₂ |

| ¹³C | 125 | CD₃CN | 45.0 | - | -N-C H₂- |

| ¹³C | 125 | CD₃CN | 65.9 | - | -O-C H₂- |

| ¹³C | 125 | CD₃CN | 160.8 | - | C =N |

Data sourced from reference princeton.edu. The data pertains to the free base, 4-Morpholine-carboxamidine, obtained from the deprotonation of the sulfate salt.

Mass spectrometry is employed to confirm the molecular weight and elemental composition of a compound. For Morpholine-4-carboximidamide sulfate, which often exists as a hemisulfate salt, the chemical formula is C₁₀H₂₄N₆O₆S, corresponding to a 2:1 ratio of the organic cation to the sulfate anion. The molecular weight of this salt is 356.40 g/mol . researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS) would be utilized to determine the accurate mass of the protonated molecular ion, [C₅H₁₂N₃O]⁺. This measurement allows for the calculation of the elemental formula, providing strong evidence for the identity of the compound and an assessment of its purity.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

For this compound, the key functional groups include the morpholine ring, the carboximidamidium cation, and the sulfate anion. The morpholine moiety is identified by C-H stretching vibrations of the methylene groups, as well as C-O-C and C-N stretching modes. The protonated carboximidamidium group exhibits characteristic N-H stretching and bending vibrations, along with a strong C=N stretching band. The sulfate counter-ion (SO₄²⁻) has four fundamental vibrational modes, with the asymmetric stretching (ν₃) and symmetric stretching (ν₁) modes being particularly prominent.

Interactive Data Table: Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H (Amidinium) | Stretching (ν) | IR, Raman | 3100 - 3400 |

| C-H (Morpholine) | Stretching (ν) | IR, Raman | 2850 - 3000 |

| C=N (Amidinium) | Stretching (ν) | IR, Raman | 1640 - 1680 |

| N-H (Amidinium) | Bending (δ) | IR | 1580 - 1650 |

| C-O-C (Morpholine) | Asymmetric Stretch (νₐₛ) | IR | ~1115 |

| SO₄²⁻ | Asymmetric Stretch (ν₃) | IR | ~1104 |

| SO₄²⁻ | Symmetric Stretch (ν₁) | Raman | ~981 |

| C-N (Morpholine) | Stretching (ν) | IR, Raman | ~840 |

| SO₄²⁻ | Asymmetric Bend (ν₄) | IR | ~615 |

| SO₄²⁻ | Symmetric Bend (ν₂) | Raman | ~450 |

Solid-State Structural Analysis via X-ray Crystallography

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.

The analysis reveals that the compound crystallizes in the tetragonal space group I4₁/a. princeton.edu A key conformational feature is that the morpholine ring adopts a stable chair conformation. princeton.edu The carboxamidine unit (CN₃) deviates slightly from an ideal trigonal-planar geometry. princeton.edu The C1–N1 bond length of 1.2971 (14) Å indicates significant double-bond character, while the C1–N2 and C1–N3 bond lengths are longer, consistent with C–N single bond character. princeton.edu

Interactive Data Table: Crystal Data for 4-Morpholine-carboxamidine

| Parameter | Value |

| Chemical Formula | C₅H₁₁N₃O |

| Molecular Weight | 129.17 g/mol |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 16.5910 (6) |

| c (Å) | 9.7939 (3) |

| Volume (ų) | 2695.9 (2) |

| Z | 16 |

Data sourced from reference princeton.edu. The data pertains to the free base, 4-Morpholine-carboxamidine.

The crystal packing of 4-Morpholine-carboxamidine is dominated by a robust network of intermolecular hydrogen bonds. princeton.edu The amine and imine groups of the carboxamidine moiety act as hydrogen bond donors, while the nitrogen atoms of the carboxamidine and the oxygen atom of the morpholine ring act as acceptors. princeton.edu

Specifically, strong N—H···N and N—H···O hydrogen bonds link neighboring molecules. princeton.edu These interactions create a complex three-dimensional network that stabilizes the crystal lattice. Each carboxamidine molecule is surrounded by four neighboring molecules, highlighting the extensive nature of the hydrogen bonding. princeton.edu

Interactive Data Table: Hydrogen Bond Geometry for 4-Morpholine-carboxamidine

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N2–H21···N1 | 0.90 (2) | 2.03 (2) | 2.930 (1) | 174 (1) |

| N2–H22···O1 | 0.88 (2) | 2.13 (2) | 3.007 (1) | 174 (1) |

Data sourced from reference princeton.edu. The data pertains to the free base, 4-Morpholine-carboxamidine.

Polymorphism and Crystallinity Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical attribute for ionic compounds like this compound. Different polymorphs of the same compound can exhibit varied physical properties, including solubility, stability, and melting point. Investigating the polymorphic landscape and crystallinity is therefore essential for controlling the material's quality and performance.

The crystalline nature of this compound can be characterized using a suite of analytical techniques. Powder X-ray Diffraction (PXRD) is the primary method used to identify different crystalline forms, as each polymorph produces a unique diffraction pattern. Thermal analysis methods, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information on phase transitions, melting points, and thermal stability, which are key differentiators between polymorphs. The morphology and particle size of the crystals, which influence bulk properties, are typically examined using Scanning Electron Microscopy (SEM).

A systematic screening for polymorphs would involve crystallizing this compound from various solvents under different conditions (e.g., temperature, evaporation rate) to identify potential crystalline forms. Each identified form would then be thoroughly characterized to establish its unique physical properties.

Illustrative Data for Polymorphic Forms of this compound

| Parameter | Form I | Form II | Method of Analysis |

|---|---|---|---|

| Crystalline System | Monoclinic | Orthorhombic | Single-Crystal X-ray Diffraction |

| Melting Point (Tonset) | 185 °C | 178 °C | Differential Scanning Calorimetry (DSC) |

| Characteristic PXRD Peaks (2θ) | 10.2°, 15.5°, 21.8° | 11.5°, 18.3°, 22.1° | Powder X-ray Diffraction (PXRD) |

| Crystal Habit | Prismatic Needles | Rhombic Plates | Scanning Electron Microscopy (SEM) |

Note: The data in this table is illustrative and represents the type of information obtained from polymorphism studies.

Computational Chemistry and Molecular Modeling

To complement experimental data, computational chemistry and molecular modeling provide profound insights into the molecular characteristics of this compound. These theoretical methods allow for the exploration of its electronic structure, conformational dynamics, and potential interactions at an atomic level.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of a molecule. For this compound, these calculations can map the electron density distribution, identify the most reactive sites, and quantify key electronic descriptors.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are fundamental. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the analysis of Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. Other descriptors, such as ionization potential, electron affinity, and global hardness, provide a more comprehensive picture of the molecule's reactivity.

| Global Hardness (η) | 2.8 eV | Resistance to change in electron distribution |

Note: The data in this table is illustrative and represents typical outputs from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov An MD simulation of this compound, typically in an aqueous environment, can reveal its conformational flexibility and the nature of its interactions with the sulfate counter-ion and surrounding water molecules. nih.gov

These simulations can track the puckering of the morpholine ring, which commonly exists in a chair conformation, and the rotational freedom around the C-N bonds of the carboximidamide group. A key aspect of the simulation would be to analyze the stability of the ion pair, determining the typical separation distance and interaction energy between the cationic morpholinium-carboximidamide moiety and the sulfate anion. Furthermore, analyzing the radial distribution functions can provide detailed information on the hydration shell and the extent of hydrogen bonding between the compound and water molecules, which is crucial for understanding its solubility. mdpi.com

Illustrative Parameters and Findings from a Molecular Dynamics Simulation

| Simulation Parameter/Analysis | Illustrative Detail/Finding | Purpose |

|---|---|---|

| Simulation Time | 100 ns | To ensure adequate sampling of conformational space |

| Force Field | AMBER / GROMOS | To define the potential energy of the system |

| Solvent Model | TIP3P Water | To simulate an aqueous environment |

| RMSD of Morpholine Ring | Low fluctuation around 0.8 Å | Indicates a stable chair conformation |

| Ion-Pair Distance (Cation-Anion) | Average of 4.5 Å | Characterizes the proximity of the sulfate ion |

| Hydrogen Bond Analysis | Average of 6 H-bonds to water | Quantifies interaction with the solvent |

Note: The data in this table is illustrative, representing typical parameters and results from MD simulations.

Structure-Activity Relationship (SAR) Modeling based on Theoretical Descriptors

Structure-Activity Relationship (SAR) modeling aims to correlate a compound's structural or physicochemical properties with its biological activity. collaborativedrug.com For this compound, theoretical descriptors derived from quantum chemical calculations can be used to build a Quantitative Structure-Activity Relationship (QSAR) model. researchgate.net This approach is valuable for predicting the activity of related, yet-to-be-synthesized analogs. nih.gov

The process involves calculating a range of descriptors (e.g., electronic, topological, steric) for a series of related morpholine derivatives with known biological activities. Statistical methods, such as multiple linear regression, are then used to generate an equation that links these descriptors to the observed activity. The resulting QSAR model's predictive power is rigorously assessed through internal and external validation techniques. Such a model can provide insights into the key molecular features that govern the desired activity, for instance, showing that activity increases with a higher dipole moment or a specific charge distribution. nih.gov

Illustrative QSAR Model Equation and Validation Metrics

| Component | Description / Value |

|---|---|

| QSAR Equation | pIC50 = 0.85(LUMO) - 0.23(Volume) + 1.54 |

| Correlation Coefficient (R²) | 0.91 |

| Cross-validated R² (Q²) | 0.82 |

| External Validation (R²pred) | 0.88 |

| Key Descriptors | LUMO Energy, Molecular Volume |

Note: The data and equation in this table are illustrative examples of a QSAR model.

Chemical Reactivity and Derivatization Studies of the Morpholine 4 Carboximidamide Scaffold

Electrophilic and Nucleophilic Reactivity Profiles of the Carboximidamide Group

The morpholine-4-carboximidamide (B106666) scaffold possesses a guanidine-like carboximidamide group, which is central to its chemical reactivity. smolecule.com This functional group exhibits a dual reactivity profile, capable of acting as both a nucleophile and, under certain conditions, an electrophile. The structure is analogous to cyanamide (B42294) derivatives, which contain both a nucleophilic "amino" center and an electrophilic "cyano" part, making them versatile in various reactions. researchgate.net

The nucleophilic character is predominant, stemming from the lone pairs of electrons on the nitrogen atoms. The guanidine-like structure facilitates nucleophilic substitution reactions, making the compound a valuable component in constructing complex molecules. smolecule.com This high basicity, however, can limit the choice of solvents for reactions. acs.org For instance, its free base form has low solubility in solvents like tetrahydrofuran (THF), sometimes necessitating the use of co-solvents like dimethyl sulfoxide (DMSO) or switching to others like acetonitrile (MeCN) to ensure reactivity. acs.org

Under acidic conditions, the cyanamide nitrogen can be protonated to form a nitrilium ion, which can tautomerize to a chloroformamidine intermediate, presenting a likely electrophilic species for reactions. researchgate.net This allows the carboximidamide group to react with a variety of nucleophiles, further expanding its synthetic utility.

**4.2. Synthesis of Analogues and Derivatives for Structure-Property Investigations

The morpholine-4-carboximidamide scaffold is a versatile template for the synthesis of new analogues and derivatives, allowing for systematic investigations into structure-activity relationships (SAR). mdpi.comnih.gov Modifications can be targeted at either the guanidine (B92328) moiety or the morpholine (B109124) ring, and the scaffold can be incorporated into larger conjugate or prodrug systems.

Table 1: Examples of Guanidine Moiety Modifications and Their Reported Context This table is for illustrative purposes and based on derivatization of related scaffolds.

| Modification Type | Example Derivative | Synthetic Context | Reference |

|---|---|---|---|

| Substitution | Pyrrolidinyl-carboximidine | Extension of the guanidinyl moiety in phenylthiazole synthesis. | nih.gov |

| Substitution | 4-Methylpiperazine-1-carboximidamide | Used as a reagent in the synthesis of phenylthiazole derivatives. | rsc.org |

| Dialkylation | N,N'-dialkylated guanidine | Investigated for impact on anti-MRSA activity in phenylthiazoles. | nih.gov |

Modification of the morpholine ring itself offers another avenue for creating structural diversity. A primary example of this is the substitution of the ring's oxygen atom with a sulfur atom to yield thiomorpholine-4-carboximidamide. smolecule.com This single-atom substitution significantly alters the electronic properties, lipophilicity, and conformational behavior of the heterocycle. smolecule.com Thiomorpholine derivatives typically show increased lipophilicity compared to their morpholine counterparts because sulfur is larger and less electronegative than oxygen. smolecule.com The sulfur atom also introduces a potential site for metabolic oxidation, which can be a key consideration in drug design. smolecule.com

In medicinal chemistry research, the morpholine-4-carboximidamide scaffold can be incorporated into more complex molecular architectures, such as conjugates and prodrugs. google.com Prodrug strategies can enhance the physicochemical properties of a parent drug. For example, Moroxydine, a related biguanide derivative, is known to act as a prodrug. researchgate.netpreprints.org Conjugates can be designed to release active drug components upon cleavage by intracellular or extracellular enzymes like amidases or esterases. google.com The design of the linker connecting the morpholine-4-carboximidamide moiety to another molecule is critical in controlling the stability and release profile of the conjugate in a biological system. google.com

Role as a Chemical Building Block and Reagent in Organic Synthesis

Morpholine-4-carboximidamide is a versatile building block in organic synthesis, valued for its ability to introduce the guanidinyl functionality into larger, more complex structures. smolecule.comresearchgate.net It serves as a key intermediate, particularly in the construction of nitrogen-rich heterocyclic compounds that are often of interest in pharmaceutical and agrochemical research. smolecule.comresearchgate.net

The reactivity of the carboximidamide group makes this scaffold a key component in various cyclization and coupling reactions. It has been successfully employed in the synthesis of diverse heterocyclic systems, including pyrimidines, pyrazoles, quinazolinones, and benzotriazines. smolecule.comacs.orgmdpi.comsci-hub.cat For example, in microwave-assisted, iron-catalyzed cyclization reactions, morpholine-4-carboximidamide hydroiodide reacts with 2-halobenzoic acids to produce quinazolinone derivatives in moderate to good yields. sci-hub.cat It is also used as a guanylating agent to form pyrimidine cores by reacting with compounds like ethyl acetoacetate. nih.govacs.org

Table 2: Synthetic Applications of Morpholine-4-carboximidamide in Heterocycle Synthesis

| Reactant(s) | Reagent/Conditions | Product Class | Reference |

|---|---|---|---|

| 2-Iodobenzoic acid | FeCl₃, L-proline, Cs₂CO₃, DMF, Microwave | Quinazolinone derivatives | sci-hub.cat |

| 2-Methoxymalonate ester | NaOMe | Dihydroxypyrimidine derivatives | mdpi.comnih.gov |

| 1-Fluoro-2-nitrobenzene | t-BuOK, MeCN | Benzo[e] smolecule.commatrixscientific.comsmolecule.comtriazine-1-oxide derivatives | acs.org |

Utility in Heterocyclic Synthesis and Enamine Formation

The synthetic utility of the morpholine-4-carboximidamide scaffold is fundamentally dictated by the chemical nature of the carboximidamide group, which is a substituted guanidine. It is crucial to distinguish its reactivity from that of its parent heterocycle, morpholine. While morpholine is a secondary amine widely employed in the formation of enamines through its reaction with aldehydes and ketones, the nitrogen atom of the morpholine ring in morpholine-4-carboximidamide is incorporated into a guanidine functional group. This structural modification renders it unable to participate in typical enamine formation, as the nitrogen is no longer a secondary amine and lacks the requisite reactivity.

The primary utility of the morpholine-4-carboximidamide scaffold in this context lies in the role of the guanidine moiety as a versatile building block for the synthesis of various nitrogen-containing heterocycles. Guanidines and their derivatives are well-established N-C-N synthons for constructing rings due to their binucleophilic nature.

A prominent application is in the synthesis of pyrimidine derivatives. Guanidine compounds readily undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents in a reaction known as the Pinner pyrimidine synthesis. nih.govyoutube.com This acid- or base-catalyzed condensation-cyclization provides a direct route to substituted 2-aminopyrimidines, a core structure in many biologically active molecules and pharmaceuticals. nih.gov The reaction proceeds via initial nucleophilic attack from one of the guanidine nitrogens onto a carbonyl group, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrimidine ring. youtube.com

Beyond pyrimidines, the amidine core of the guanidine group is a key precursor for a wide range of N-heterocycles, including imidazoles, triazines, and quinazolines, through reactions with appropriate bifunctional electrophiles. rsc.org However, the high nucleophilicity of guanidines can sometimes present challenges, leading to side reactions such as aza-Michael additions with activated olefins, which can compete with desired cycloadditions. nih.gov Careful control of reaction conditions and substrate design is often necessary to direct the reactivity towards the intended heterocyclic product. nih.gov

The table below summarizes representative examples of heterocyclic systems synthesized from guanidine-containing precursors.

| Reactant A | Reactant B (Guanidine Derivative) | Resulting Heterocycle | Reaction Type |

|---|---|---|---|

| 1,3-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | Condensation/Cyclization nih.govyoutube.com |

| α-Haloketone | Guanidine | 2-Aminoimidazole | Hantzsch-type Synthesis |

| Aryl Isothiocyanate & Acetylenic Ester | Tetramethylguanidine | Pyrimidine-4(3H)-thione | Cycloaddition nih.gov |

Catalytic and Ancillary Roles in Organic Transformations

The morpholine-4-carboximidamide scaffold, by virtue of its integral guanidine group, possesses significant potential as an organocatalyst. Guanidines are classified as some of the strongest neutral organic bases, often termed "superbases," and their catalytic activity has been harnessed in a multitude of organic transformations. researchgate.netresearchgate.net Their catalytic power stems from their strong basicity combined with the ability of their conjugate acid, the guanidinium (B1211019) ion, to act as a hydrogen-bond donor. researchgate.netrsc.org

Guanidine-based catalysts typically operate through a bifunctional mechanism. The neutral guanidine acts as a potent Brønsted base, deprotonating a pronucleophile (such as a nitroalkane in a Henry reaction or a malonate ester in a Michael addition) to generate a reactive nucleophile. nih.gov Upon protonation, the resulting guanidinium cation can then activate the electrophilic partner through hydrogen bonding, stabilizing the transition state and often inducing stereoselectivity in asymmetric reactions. rsc.orgnih.gov This dual activation model is a hallmark of guanidine organocatalysis. nih.gov

Chiral guanidine derivatives have emerged as exceptionally powerful catalysts in asymmetric synthesis, enabling a wide array of transformations with high efficiency and stereoselectivity. rsc.orgjst.go.jp These reactions include, but are not limited to:

Michael Additions : Catalyzing the conjugate addition of carbon and heteroatom nucleophiles to α,β-unsaturated systems. nih.govresearchgate.net

Henry (Nitroaldol) Reactions : Promoting the addition of nitroalkanes to carbonyl compounds. researchgate.net

Mannich Reactions : Facilitating the aminoalkylation of carbonyl compounds. nih.gov

Epoxidations and Aziridinations : Used in the formation of three-membered rings. jst.go.jpnih.gov

Addition Reactions : Catalyzing additions to imines and other electrophiles. mdpi.comencyclopedia.pub

The morpholine moiety within the Morpholine-4-carboximidamide structure can provide steric bulk and influence the solubility and conformational properties of the catalyst, potentially modulating its activity and selectivity in organic media. The combination of the morpholine ring, a privileged scaffold in medicinal chemistry, with the potent catalytic activity of the guanidine group makes this a structure of significant interest for the development of new organocatalysts. nih.govopenmedicinalchemistryjournal.com

The following table details various organic transformations where guanidine-based scaffolds serve a catalytic role.

| Organic Transformation | Role of Guanidine Catalyst | Key Catalyst Features |

|---|---|---|

| Michael Addition | Brønsted base to generate nucleophile; H-bond donor (as guanidinium) to activate electrophile. nih.govnih.gov | High basicity, bifunctional activation. |

| Henry (Nitroaldol) Reaction | Brønsted base for nitroalkane deprotonation. researchgate.net | Effective for C-C bond formation. |

| Asymmetric Alkylation | Phase-transfer catalyst (as guanidinium salt). encyclopedia.pub | Enables enantioselective synthesis. |

| Electrophilic Amination | Highly active and enantioselective base catalyst. encyclopedia.pub | Used with 1,3-dicarbonyl compounds. |

| Ring-Opening Polymerization | Initiator/catalyst for lactones and lactides. mdpi.comencyclopedia.pub | Control over polymer synthesis. |

Investigation of Biological and Biochemical Interactions of Morpholine 4 Carboximidamide

Molecular Mechanisms of Biological Activity

The biological effects of morpholine-4-carboximidamide (B106666) derivatives are underpinned by their interactions with various molecular targets, influencing enzyme function, cellular signaling, and metabolic processes.

Research into morpholine-containing compounds has revealed interactions with several critical enzyme systems. While direct studies on morpholine-4-carboximidamide sulfate (B86663) are limited, data from structurally similar molecules provide significant insights into its potential mechanisms.

Computational docking simulations have been employed to explore the inhibitory potential of related compounds. For instance, studies on N-acyl-morpholine-4-carbothioamides, which share the core morpholine (B109124) structure, have suggested that these molecules may act as inhibitors of bacterial RNA. nih.govresearchgate.net This interaction is a key mechanism for antibacterial action, and in silico modeling has identified specific derivatives as lead candidates for RNA inhibition. nih.govresearchgate.net

Furthermore, other morpholine-containing compounds have demonstrated the ability to interact with bacterial enzymes essential for cell wall synthesis. A study on morpholine-containing 5-arylideneimidazolones found that these molecules could interact with the allosteric site of Penicillin-Binding Protein 2a (PBP2a), an enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus. mdpi.com This suggests a mechanism for overcoming antibiotic resistance. The guanidine-like structure present in morpholine-4-carboximidamide is also found in other enzyme inhibitors, indicating a potential for broader enzymatic interactions. smolecule.com

The ability of morpholine derivatives to modulate cellular signaling pathways is often linked to their antioxidant properties and interactions with key regulatory proteins. Reactive oxygen species (ROS), which are modulated by antioxidants, are known to act as signaling molecules that can influence various intracellular pathways involved in cell division and migration. nih.gov

The sulfate moiety of the compound may also be relevant, as sulfatases—enzymes that cleave sulfate esters—are deeply involved in regulating developmental cell signaling. nih.gov These enzymes can modify the sulfation patterns of macromolecules like proteoglycans, thereby decoding biological information that controls specific signaling events. nih.gov While direct evidence linking morpholine-4-carboximidamide sulfate to these pathways is not yet established, the structural components suggest plausible, yet unexplored, roles in cellular signaling.

Morpholine-4-carboximidamide has been identified as a synthetic analogue of creatine, a vital compound in muscle energy metabolism. lookchem.com This structural similarity suggests that the compound may participate in or influence cellular energy pathways, potentially enhancing muscular strength and endurance by supporting energy metabolism within muscle tissues. lookchem.com The potential for morpholine-4-carboximidamide to act as a neuroprotective agent has also been noted, attributed to its structural resemblance to the neurotransmitter GABA. lookchem.com

Exploration of Specific Bioactivities (Excluding Clinical Human Trials)

In vitro and preclinical studies have focused on characterizing the specific biological activities of morpholine-4-carboximidamide and its derivatives, particularly their efficacy as antimicrobial and antioxidant agents.

The morpholine scaffold is a component of several established antibiotics, and novel derivatives are continually being explored for their antimicrobial properties. researchgate.netresearchgate.net Studies on N-acyl-morpholine-4-carbothioamides have demonstrated significant in vitro activity against various bacterial strains. nih.govresearchgate.net

Mechanistic investigations suggest that morpholine derivatives may employ a multi-target approach to antibacterial action. nih.gov One proposed mechanism involves the disruption of the bacterial cell membrane, leading to leakage of nucleic acids and depolarization of the membrane potential. nih.gov Another key mechanism observed in related compounds is the inhibition of multidrug efflux pumps, such as the AcrAB-TolC pump in Gram-negative bacteria, which are responsible for expelling antibiotics from the cell. mdpi.com By blocking these pumps, morpholine derivatives can restore the efficacy of conventional antibiotics. mdpi.com

The table below summarizes the antibacterial activity of a representative N-acyl-morpholine-4-carbothioamide derivative (Compound 5j) against Staphylococcus aureus, as measured by the zone of inhibition (ZOI). nih.govresearchgate.net

| Compound | Target Strain | Zone of Inhibition (ZOI) in mm | Reference Drug | ZOI of Reference (mm) |

| Compound 5j | Staphylococcus aureus | 10.50 | Ampicillin | Not specified in abstract |

This interactive table presents data on the antibacterial potential of a compound structurally related to this compound. nih.govresearchgate.net

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, contributes to various pathological conditions. nih.gov Morpholine and its derivatives have been recognized for their antioxidant capabilities. researchgate.netnih.gov

Studies on N-acyl-morpholine-4-carbothioamides have confirmed that certain derivatives exhibit excellent antioxidant potential. nih.govresearchgate.net Similarly, a series of morpholine Mannich base derivatives demonstrated significant radical scavenging properties when tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. researchgate.net The antioxidant effect is often attributed to the ability of these compounds to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and inhibiting processes like lipid peroxidation. nih.govresearchgate.net

The table below presents the antioxidant activity of synthesized morpholine Mannich base derivatives, showcasing their ability to scavenge free radicals. researchgate.net

| Compound Code | DPPH Scavenging Activity (%) at 100µg/mL | ABTS Scavenging Activity (%) at 100µg/mL |

| MB-1 | 75.25 | 78.45 |

| MB-2 | 70.15 | 73.28 |

| MB-3 | 68.42 | 70.12 |

| MB-4 | 78.91 | 81.33 |

| MB-5 | 80.34 | 83.57 |

| Ascorbic Acid (Std) | 92.18 | 95.64 |

This interactive table summarizes the radical scavenging properties of various morpholine derivatives compared to the standard antioxidant, Ascorbic acid. researchgate.net

Enzyme Inhibition Studies, including Kinase Modulation

The therapeutic potential of morpholine-containing compounds has been a subject of extensive research, particularly in the realm of enzyme inhibition. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be modified to interact with a variety of biological targets, including enzymes like kinases. nih.gov While specific enzymatic inhibition data for this compound is not extensively detailed in publicly available research, the broader class of morpholine derivatives has shown significant activity.

The morpholine moiety is a key feature in the design of numerous potent and selective enzyme inhibitors. Its favorable properties, such as improving metabolic stability and aqueous solubility, make it a desirable component in the development of new therapeutic agents. Derivatives of morpholine have been developed to target a range of enzymes, including polymerases and kinases, which are crucial in various disease pathways.

Kinases, a major class of enzymes that regulate cellular processes, are common targets for drugs containing the morpholine structure. nih.gov The ability of the morpholine group to engage in molecular interactions within the active site of kinases can enhance the potency of an inhibitor. nih.gov For instance, research on various morpholine-containing molecules has highlighted their potential to inhibit kinases involved in cancer and central nervous system disorders. nih.gov

While direct studies on this compound are limited, the known interactions of similar compounds suggest that the carboximidamide functional group may also play a role in biological activity. This group could potentially be involved in interactions with enzymes, contributing to an inhibitory effect. smolecule.com Further research, including enzyme kinetics and molecular docking studies, would be necessary to fully elucidate the specific enzyme inhibition profile of this compound. smolecule.com

Interactive Data Table: Examples of Morpholine Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme(s) | Therapeutic Area |

| Pyrazolopyrimidines | Kinases | Cancer |

| Phenylaminoquinolines | Cholinesterases | Neurodegenerative Diseases |

| Triazines | PI3K/mTOR | Cancer, CNS Disorders |

This table presents general classes of morpholine derivatives and their studied targets to illustrate the broader context of morpholine in enzyme inhibition, as specific data for this compound is not available.

Neuroprotective Potential as a Neurotransmitter Analogue

The structural characteristics of morpholine derivatives have also led to their investigation for neuroprotective effects, sometimes acting as analogues of endogenous neurotransmitters. nih.gov The morpholine ring's physicochemical properties, including its pKa and flexible conformation, allow it to participate in various interactions within the central nervous system (CNS) and can improve a compound's ability to cross the blood-brain barrier. nih.gov

Compounds containing a morpholine ring can bear a structural resemblance to natural neurotransmitters, which may enable them to interact with neurotransmitter receptors and pathways. nih.gov This interaction can modulate neuronal signaling and potentially offer protection against neurodegenerative processes. For example, some morpholine derivatives have been found to interact with receptors involved in mood regulation and pain. nih.gov

The carboximidamide group present in this compound is structurally similar to a peptide bond, which has led to the suggestion that such compounds could serve as analogues for studying the interactions of peptides with enzymes or other biomolecules. smolecule.com This mimicry could be relevant in the context of neuroprotection, where interactions with neuropeptide systems can be important.

While the direct neuroprotective activity of this compound has not been specifically documented in available research, the foundational role of the morpholine scaffold in CNS-active compounds is well-established. nih.gov The development of drugs for CNS disorders often involves fine-tuning chemical structures to achieve the right balance of properties for brain permeability and target engagement, a role for which the morpholine heterocycle has proven valuable. nih.gov Further investigation is required to determine if this compound itself possesses neuroprotective properties as a neurotransmitter analogue.

Potential Applications in Advanced Materials Science

Exploration of Integration into Polymer and Polymeric Material Systems

While direct research on the integration of Morpholine-4-carboximidamide (B106666) sulfate (B86663) into polymer systems is not extensively documented in publicly available literature, the known properties of its constituent functional groups, morpholine (B109124) and guanidine (B92328), provide a strong basis for its potential applications. Morpholine derivatives, in a general sense, are recognized for their role as curing agents, stabilizers, and cross-linking agents in the manufacturing of polymers and resins. e3s-conferences.org These capabilities are crucial for developing advanced materials with enhanced mechanical and thermal properties. e3s-conferences.org

The guanidinium (B1211019) component of Morpholine-4-carboximidamide sulfate could also play a significant role in polymer science. Guanidine and its derivatives have been investigated for their catalytic activity in polymerization reactions. For instance, certain guanidine compounds have been patented for their use as catalysts in the crosslinking of polymers containing silane (B1218182) groups. The strong basicity of guanidines makes them effective in catalyzing condensation reactions, which are fundamental to the formation of many types of polymers.

Furthermore, the incorporation of guanidinium groups into polymer chains has been explored to create materials with specific functionalities. Guanidinium-functionalized polymers have been synthesized and studied for their antimicrobial properties, which are attributed to the interaction of the positively charged guanidinium group with the negatively charged cell membranes of bacteria. acs.orgrsc.org This suggests that this compound could be investigated as a monomer or an additive to impart such biocidal properties to various polymer matrices.

| Potential Role in Polymer Systems | Underlying Chemical Feature | Potential Outcome |

| Curing Agent / Cross-linker | Morpholine and Guanidine moieties | Enhanced mechanical and thermal stability of polymers |

| Polymerization Catalyst | Guanidine moiety's high basicity | Acceleration of polymerization and cross-linking reactions |

| Functional Additive | Guanidinium group's positive charge | Imparting antimicrobial or other specific properties |

Development of Functional Materials based on Morpholine-4-carboximidamide Scaffolds

The concept of using a specific chemical structure as a "scaffold" upon which to build more complex, functional molecules is a cornerstone of modern materials design. The Morpholine-4-carboximidamide scaffold presents an interesting platform for the development of novel functional materials. The presence of both a morpholine ring and a reactive carboximidamide group allows for a variety of chemical modifications.

In medicinal chemistry, the morpholine ring is a well-established scaffold, and its derivatives are known to exhibit a wide range of biological activities. researchgate.net This principle of scaffold-based design can be extended to materials science. For example, the synthesis of novel benzimidazole (B57391) derivatives incorporating a morpholine moiety has been explored for the development of new antimicrobial agents. digitellinc.com This highlights the potential of using the morpholine component of Morpholine-4-carboximidamide as a foundational element in the design of functional materials with tailored properties.

The guanidine functionality within the scaffold is also of significant interest. Guanidine derivatives are known to serve as a basis for the creation of "smart materials". researchgate.net These are materials that can respond to external stimuli such as changes in pH or temperature. The high basicity of the guanidine group makes it sensitive to pH changes, which could be exploited in the design of pH-responsive polymers or hydrogels.

Research into guanidine-based polymers has also shown their potential in applications such as CO2 capture. acs.org The basic nitrogen atoms in the guanidine group can reversibly bind with acidic gases like CO2. This suggests that materials developed from a Morpholine-4-carboximidamide scaffold could be investigated for applications in gas separation and storage.

Surface Chemistry and Coating Applications (Academic Research into novel materials)

The application of novel chemical compounds to modify the surfaces of materials is a critical area of research in advanced materials science. Such modifications can impart new functionalities to a material without altering its bulk properties. While specific academic research on the use of this compound in surface chemistry and coatings is not widely reported, the properties of its constituent groups suggest several potential avenues for investigation.

The guanidinium group, with its positive charge and hydrogen bonding capabilities, could be utilized to create surfaces with specific adhesive or antifouling properties. For instance, guanidine-functionalized graphene has been incorporated into polymer coatings to enhance their antifouling performance. researchgate.net The guanidinium groups on the surface are thought to interfere with the settlement of marine organisms. This suggests that this compound could be explored as a component in the formulation of advanced antifouling coatings.

Furthermore, the development of antimicrobial coatings is a significant area of research, particularly for medical devices and food packaging. Guanidine-based polymers have been used to create antimicrobial coatings that can reduce the spread of infections. ontosight.ai The mechanism often involves the disruption of bacterial cell membranes upon contact with the guanidinium-functionalized surface. Therefore, academic research could explore the immobilization of this compound onto various substrates to create surfaces with contact-killing antimicrobial properties.

The morpholine moiety could also contribute to the surface properties of coatings. Morpholine derivatives are known to be used as corrosion inhibitors, suggesting that coatings incorporating this compound could offer enhanced protection for metallic surfaces. e3s-conferences.org

| Potential Coating Application | Key Functional Group | Anticipated Benefit |

| Antifouling Coatings | Guanidinium | Prevention of biofouling on marine surfaces |

| Antimicrobial Surfaces | Guanidinium | Reduction of bacterial contamination on various substrates |

| Corrosion-Resistant Coatings | Morpholine | Enhanced protection of metallic materials |

Future Research Directions and Translational Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

One of the key applications of AI in this context is the prediction of physicochemical properties and biological activities. By training algorithms on existing data for morpholine (B109124) and guanidine (B92328) derivatives, researchers can develop models to forecast the characteristics of new analogs of Morpholine-4-carboximidamide (B106666) sulfate (B86663) without the need for extensive initial laboratory synthesis. This predictive capability can streamline the identification of candidates with desirable traits for specific applications.

Furthermore, AI can be instrumental in optimizing the synthesis of Morpholine-4-carboximidamide sulfate. Machine learning models can analyze reaction parameters from existing literature and experimental data to suggest optimal conditions, potentially increasing yield and purity while reducing waste. nih.gov This data-driven approach to synthesis planning can lead to more efficient and cost-effective production methods.

The use of AI also extends to the design of new derivatives with enhanced functionalities. Generative models can propose novel molecular structures based on the core Morpholine-4-carboximidamide scaffold, tailored for specific biological targets or material properties. This in silico design process allows for the rapid exploration of a vast chemical space, increasing the probability of discovering compounds with superior performance.

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | Specific AI/ML Technique | Potential Impact |

| Compound Discovery | Quantitative Structure-Activity Relationship (QSAR) models | Prediction of biological activity for novel derivatives. |

| Generative Adversarial Networks (GANs) | Design of new molecules with desired properties. | |

| Synthesis Optimization | Bayesian Optimization | Identification of optimal reaction conditions for improved yield. |

| Natural Language Processing (NLP) | Extraction of synthesis protocols from scientific literature. | |

| Property Prediction | Graph Neural Networks (GNNs) | Forecasting physicochemical properties like solubility and stability. |

Sustainable Synthesis and Green Chemistry Innovations for Morpholine-4-carboximidamide Production

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of this compound is no exception. Future research will likely focus on developing more environmentally friendly and sustainable methods for its synthesis. unibo.it

A key area of innovation lies in the use of greener solvents and reagents. Traditional organic solvents can be hazardous and contribute to environmental pollution. Research into the use of water, supercritical fluids, or bio-based solvents for the synthesis of morpholine and guanidine derivatives is a promising avenue. Additionally, the replacement of toxic or hazardous reagents with safer alternatives is a critical aspect of green chemistry.

Energy efficiency is another important consideration. The development of catalytic processes that can proceed under milder conditions (lower temperature and pressure) will reduce the energy consumption of the synthesis. Microwave-assisted and flow chemistry techniques are also being explored as ways to improve reaction efficiency and reduce energy usage.

The concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is central to green synthesis. Designing synthetic routes that minimize the formation of byproducts and waste is a key goal. This can be achieved through the use of highly selective catalysts and the design of one-pot or tandem reactions that reduce the number of purification steps. A recent green synthesis approach for morpholines involves a one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate and tBuOK, which are inexpensive reagents. chemrxiv.orgnih.govchemrxiv.org

Multidisciplinary Research Bridging Synthetic Chemistry, Structural Biology, and Materials Science for Novel Applications

The future of this compound research lies in a multidisciplinary approach that integrates expertise from synthetic chemistry, structural biology, and materials science. This convergence of disciplines is expected to uncover novel applications for this compound and its derivatives.

From a synthetic chemistry perspective, the focus will be on developing new methods to create a diverse library of Morpholine-4-carboximidamide derivatives with tailored properties. This will provide a platform for exploring a wide range of potential applications.

Structural biology will play a crucial role in understanding how these derivatives interact with biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding mechanisms of these compounds with proteins and other biomolecules. This knowledge is essential for the rational design of new therapeutic agents. The morpholine ring, in particular, is recognized for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates. nih.gov

In the realm of materials science, the unique properties of guanidinium (B1211019) salts, such as their potential use as phase-change materials for thermal energy storage, open up new avenues for research. nih.gov The morpholine moiety can also be leveraged to create novel polymers and materials with specific functional properties. e3s-conferences.org The combination of the morpholine and guanidinium components in this compound could lead to the development of advanced materials with applications in areas such as electronics, catalysis, or separations. The study of guanidinium salts has shown their potential in enhancing the performance of perovskite solar cells and in chemical mechanical polishing processes. mdpi.comjos.ac.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Morpholine-4-carboximidamide sulfate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, (Z)-N,N'-bis(aryl)morpholine-4-carboximidamide derivatives achieve yields >95% under anhydrous conditions with triethylamine as a base and dichloromethane as solvent . Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of morpholine precursor to sulfonating agent) and maintaining temperatures between 0–5°C during exothermic steps can minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >97% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should conflicting NMR signals be resolved?

- Methodological Answer : Use ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated solvents (e.g., CD₂Cl₂ or DMSO-d₆) to resolve structural ambiguities. For example, morpholine ring protons appear as triplets at δ 3.03–3.47 ppm, while imidamide NH protons resonate as broad singlets near δ 5.02–6.61 ppm . Conflicting signals (e.g., overlapping aromatic protons) require 2D NMR (COSY, HSQC) or variable-temperature NMR to distinguish dynamic effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow WHO guidelines: use fume hoods (ventilation ≥0.5 m/s), wear nitrile gloves, and employ closed-system transfers to avoid aerosolization. Spill containment requires inert absorbents (vermiculite) and neutralization with 10% acetic acid. Biological exposure monitoring (urinary morpholine levels) is recommended for long-term studies .

Advanced Research Questions

Q. How can researchers investigate the antiviral mechanism of this compound using host-pathogen interaction models?

- Methodological Answer : Design dual RNA-seq/proteomics assays to track viral replication inhibition. For example, dose-response studies (0.1–10 µM) in Vero E6 cells infected with enveloped viruses (e.g., influenza) can quantify viral load reduction (qPCR) and host protein dysregulation (LC-MS/MS). Target validation via siRNA knockdown of candidate host factors (e.g., mTOR pathways) clarifies mechanism specificity .

Q. What computational approaches are suitable for predicting the supramolecular interactions of this compound?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis (e.g., HOMO-LUMO gaps) with molecular dynamics (MD) simulations (AMBER force field) to model solvent interactions. For instance, simulate hydrogen-bonding networks between the imidamide group and water molecules (TIP3P model) to predict solubility trends .

Q. How should contradictory biological activity data be analyzed when studying this compound derivatives?

- Methodological Answer : Apply multivariate statistical analysis (PCA or PLS-DA) to identify confounding variables. For example, discrepancies in IC₅₀ values between cell lines (e.g., HEK293 vs. HepG2) may arise from differences in membrane transporter expression. Validate via CRISPR-Cas9 knockout of efflux pumps (e.g., P-glycoprotein) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.